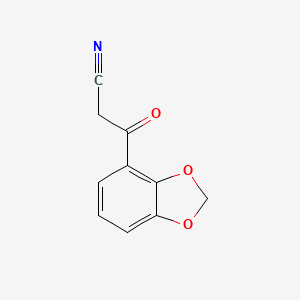

3-(4-Benzodioxolyl)-3-oxopropanenitrile

Description

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-4-yl)-3-oxopropanenitrile |

InChI |

InChI=1S/C10H7NO3/c11-5-4-8(12)7-2-1-3-9-10(7)14-6-13-9/h1-3H,4,6H2 |

InChI Key |

TVIKUUUHXNEBHK-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(4-Benzodioxolyl)-3-oxopropanenitrile typically involves the functionalization of a benzodioxole derivative to introduce the 3-oxopropanenitrile side chain. This is commonly achieved by condensation or acylation reactions followed by nitrile group introduction or transformation of precursors bearing cyano functionalities.

Reported Synthetic Routes

Knoevenagel Condensation Approach

One common method for preparing 3-oxopropanenitrile derivatives involves the Knoevenagel condensation between benzodioxole aldehydes and malononitrile or cyanoacetate derivatives under basic conditions. This reaction forms the α,β-unsaturated nitrile intermediate, which can be further manipulated to yield the target 3-(4-Benzodioxolyl)-3-oxopropanenitrile.

- Reaction conditions: Typically conducted in polar solvents such as ethanol or dioxane, with bases like sodium carbonate or piperidine catalyzing the condensation at room temperature or mild heating.

- Yields: High yields (70-95%) are reported depending on the precise conditions and purification methods.

Acylation of Benzodioxole Derivatives

Another approach involves the acylation of 4-benzodioxolylacetonitrile with acyl chlorides or anhydrides to introduce the oxo group at the 3-position.

- Typical reagents: Benzoyl chloride or related acylating agents in the presence of bases such as sodium carbonate.

- Solvents: Dry dioxane or toluene.

- Reaction time: 18-24 hours at room temperature or under reflux.

- Workup: Washing with aqueous sodium hydroxide and hydrochloric acid to remove impurities, followed by crystallization.

- Example: A similar procedure was used for related benzodioxole derivatives yielding compounds with oxo and nitrile functionalities with yields around 81-95%.

Specific Example from Literature

A relevant synthesis analogous to the target compound is described in a study involving the reaction of benzodioxole derivatives with acyl chlorides in the presence of sodium carbonate in dry dioxane, yielding 3-oxopropanenitrile derivatives in high purity and yield.

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Benzodioxole aldehyde + malononitrile + base | Knoevenagel condensation | 85-90 | Room temp, ethanol solvent |

| 2 | Acyl chloride + sodium carbonate, dry dioxane | Acylation to introduce oxo group | 81-95 | 24 h reaction, room temp |

| 3 | Workup with NaOH and HCl | Purification and isolation | - | Crystallization from ethanol |

Alternative Synthetic Routes

- Multi-step synthesis involving protected intermediates: Some patents describe the use of protecting groups on nitrogen or oxygen atoms during intermediate steps, followed by deprotection to yield the final compound.

- Use of spirocyclic intermediates: Advanced synthetic routes have been reported involving spirocyclic intermediates that are functionalized and then converted to the target nitrile compound. These methods are more complex but allow for structural diversity.

Analytical Data Supporting Preparation

The identity and purity of 3-(4-Benzodioxolyl)-3-oxopropanenitrile and related compounds are confirmed by:

- Infrared Spectroscopy (IR): Characteristic absorption bands for nitrile (C≡N) stretching around 2200-2250 cm⁻¹ and carbonyl (C=O) stretching near 1650-1700 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of benzodioxole aromatic protons and the oxopropanenitrile moiety.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

- Melting Point (m.p.): Sharp melting points indicating purity, typically in the range of 190-220 °C for related compounds.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where it gains oxygen atoms.

Reduction: It can also be reduced, losing oxygen atoms or gaining hydrogen atoms.

Substitution: The benzodioxole ring allows for various substitution reactions, where different functional groups can replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation reactions may use reagents like chlorine or bromine under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-Benzodioxolyl)-3-oxopropanenitrile is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a candidate for developing new biochemical assays and probes.

Medicine: In medicine, researchers are exploring the potential therapeutic applications of this compound. Its unique chemical properties may allow for the development of new drugs targeting specific molecular pathways.

Industry: In industrial applications, 3-(4-Benzodioxolyl)-3-oxopropanenitrile is used in the production of specialty chemicals and materials. Its versatility makes it valuable in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 3-(4-Benzodioxolyl)-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets. The benzodioxole ring and nitrile group allow it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

- 3-(4-Methoxyphenyl)-3-oxopropanenitrile

- 3-(4-Chlorophenyl)-3-oxopropanenitrile

- 3-(4-Nitrophenyl)-3-oxopropanenitrile

Comparison: Compared to these similar compounds, 3-(4-Benzodioxolyl)-3-oxopropanenitrile stands out due to the presence of the benzodioxole ring. This structural feature imparts unique chemical properties, such as increased stability and reactivity, making it more suitable for specific applications in research and industry.

Q & A

Q. What are the common synthetic routes for 3-(4-Benzodioxolyl)-3-oxopropanenitrile, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves condensation reactions between benzodioxolyl derivatives and nitrile-containing precursors. For example, analogous compounds like 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile are synthesized via nucleophilic substitution or cyclization reactions under acidic or basic conditions . Optimization strategies include:

- Catalyst Selection : Use of sodium hydride or Lewis acids (e.g., AlCl₃) to enhance reaction efficiency.

- Temperature Control : Microwave-assisted synthesis (e.g., 80–120°C) can reduce reaction time and improve yield compared to traditional reflux .

- Purification : Column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .

Table 1 : Example Synthetic Routes for Analogous Compounds

| Precursor | Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Benzodioxolyl aldehyde | Condensation | NaH | 78 | |

| Nitrile derivative | Microwave-assisted | None | 85 |

Q. Which spectroscopic techniques are most effective for characterizing 3-(4-Benzodioxolyl)-3-oxopropanenitrile, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm for benzodioxolyl) and nitrile-adjacent carbonyl groups (δ 2.8–3.2 ppm) .

- ¹³C NMR : Confirm nitrile (δ 115–120 ppm) and ketone (δ 190–210 ppm) signals .

- FT-IR : Strong absorption bands for C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and electronic properties of 3-(4-Benzodioxolyl)-3-oxopropanenitrile?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group often acts as a strong electron-withdrawing moiety .

- Analyze Fukui indices to map reactive regions for substitution or addition reactions .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. The benzodioxolyl moiety may exhibit π-π stacking with aromatic residues in active sites .

Q. What strategies are recommended for resolving contradictions in biological activity data observed across studies of benzodioxolyl-containing nitriles?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm compound purity (>98%) and rule out by-products .

- Structural Analog Comparison : Compare activity across derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate substituent effects .

- Dose-Response Studies : Perform IC₅₀ assays in triplicate to assess reproducibility. For example, fluorinated analogs often show enhanced enzyme inhibition due to electronegativity .

Q. In designing experiments to assess the enzyme inhibitory potential of 3-(4-Benzodioxolyl)-3-oxopropanenitrile, what methodological considerations are critical for ensuring reproducible results?

- Methodological Answer :

- Enzyme Selection : Prioritize targets with known nitrile interactions (e.g., cytochrome P450 or kinases) .

- Assay Conditions : Maintain pH 7.4 buffer and 37°C to mimic physiological conditions. Include DMSO controls (<1% v/v) to avoid solvent interference .

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.